N-(2,2-diethoxyethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
Pyrimidines contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .Molecular Structure Analysis
The molecular structure of pyrimidines is confirmed through spectroscopic data . The structure of the specific compound you mentioned would likely be confirmed in a similar manner.Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyrimidine compound would be determined through various analytical techniques. For example, NMR spectroscopy can provide information about the compound’s structure .Scientific Research Applications
Synthesis Methods and Derivatives
Research has been conducted on the synthesis of novel compounds derived from similar pyrido[1,2-a]pyrimidine structures, emphasizing their potential as anti-inflammatory and analgesic agents. These compounds exhibit significant COX-2 inhibition, showcasing a methodological foundation for creating substances with specific biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Another study focused on the chemical modification of the pyridine moiety in pyrido[1,2-a]pyrimidine nucleus, aiming to enhance their analgesic properties. This research underscores the significance of structural adjustments in optimizing biological properties of chemical compounds (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Antifungal and Anticancer Activities
The antifungal activity of new pyrido[2,3-d]pyrimidine derivatives has been documented, highlighting the potential pharmaceutical applications of such compounds in combating fungal infections (Hanafy, 2011).
A series of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives have been synthesized and evaluated for their anticancer activity. This work presents a clear example of how chemical synthesis can be directed towards generating compounds with significant therapeutic potential (Santhosh Kumar et al., 2015).
Structural and Molecular Studies
- Studies on isostructural and essentially isomorphous compounds related to pyrido[1,2-a]pyrimidine derivatives have provided insights into their structural and molecular properties, further contributing to our understanding of how these compounds interact at the molecular level (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Future Directions
properties
IUPAC Name |
N-(2,2-diethoxyethyl)-2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-4-23-12(24-5-2)9-17-14(20)13-15(21)18-11-8-10(3)6-7-19(11)16(13)22/h6-8,12,21H,4-5,9H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBSPICGROFIBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1=C(N=C2C=C(C=CN2C1=O)C)O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-diethoxyethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |
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